4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Description

BenchChem offers high-quality 4-(2-Fluoro-1-hydroxyethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoro-1-hydroxyethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

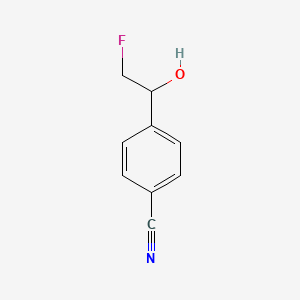

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDWJWQHEJOOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

This technical guide details the chemical properties, synthesis pathways, and medicinal chemistry applications of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile .

A Critical Chiral Fluorinated Building Block for Drug Discovery

Executive Summary

4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS: 1073056-22-0) is a specialized organofluorine intermediate used primarily in the development of pharmaceuticals, including Potassium-Competitive Acid Blockers (P-CABs) and Selective Androgen Receptor Modulators (SARMs).[1][2] Its structure features a chiral secondary alcohol adjacent to a monofluoromethyl group , a motif highly valued in medicinal chemistry for its ability to modulate metabolic stability (blocking

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and its role as a bioisostere in modern drug design.

Chemical Identity & Structure

| Property | Specification |

| IUPAC Name | 4-(2-Fluoro-1-hydroxyethyl)benzonitrile |

| Common Name | |

| CAS Number | 1073056-22-0 (Racemic) / 2348305-85-9 (R-isomer) |

| Molecular Formula | |

| Molecular Weight | 165.17 g/mol |

| SMILES | N#Cc1ccc(cc1)C(O)CF |

| Chiral Center | C1 (Benzylic position) |

Structural Analysis

The molecule consists of a benzonitrile core substituted at the para-position with a 2-fluoro-1-hydroxyethyl side chain.[1]

-

Nitrile Group (-CN): Acts as a metabolic handle, hydrogen bond acceptor, and precursor for amines or amidines.

-

Fluoromethyl Group (-CH2F): The fluorine atom introduces a strong dipole and lowers the pKa of the adjacent hydroxyl group via inductive effects (

), influencing binding affinity in protein pockets. -

Secondary Alcohol (-CH(OH)-): A hydrogen bond donor/acceptor site; the chirality at this position is often critical for target selectivity (e.g., R-isomer preference in many nuclear receptor ligands).

Physicochemical Properties

Note: Values marked with () are predicted based on structure-property relationships of analogous fluorohydrins.*

| Parameter | Value / Description | Context |

| Physical State | White to off-white solid | Typical for polar benzonitriles. |

| Melting Point | 65–75 °C | Estimated; lower than non-fluorinated analog due to lattice disruption. |

| Boiling Point | 330 °C (at 760 mmHg) | High due to intermolecular H-bonding. |

| LogP | ~1.1–1.3 | Moderate lipophilicity; F increases LogP slightly vs. OH alone. |

| pKa (OH) | ~14.5 | Slightly more acidic than ethanol (16) due to |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water and hexanes. |

Synthesis & Manufacturing Protocols

The synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile typically proceeds via two primary routes: Enantioselective Reduction (Method A) or Nucleophilic Ring Opening (Method B).

Method A: Asymmetric Transfer Hydrogenation (Preferred for Chirality)

This route converts the corresponding

Precursor: 4-(2-Fluoroacetyl)benzonitrile (CAS: 1046785-07-2).

Protocol:

-

Reagents: 4-(2-Fluoroacetyl)benzonitrile (1.0 eq), RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%), Sodium Formate (5.0 eq).

-

Solvent: Water/Dichloromethane biphasic system or DMF.

-

Conditions: Stir at 25–40°C for 12–24 hours.

-

Mechanism: The Ru-catalyst mediates hydride transfer to the Re-face or Si-face of the ketone, establishing the stereocenter.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Recrystallization from Hexane/EtOAc.

Method B: Epoxide Ring Opening (Fluorination)

Useful for racemic synthesis or when the styrene oxide precursor is readily available.

Precursor: 4-Cyanostyrene oxide (4-oxiranylbenzonitrile).

Protocol:

-

Reagents: 4-Cyanostyrene oxide, Amine:HF complex (e.g., Olah's reagent or

). -

Solvent: Dichloromethane or Ether.

-

Conditions: 0°C to Room Temperature.

-

Selectivity: Fluoride attacks the less hindered terminal carbon (regioselective), yielding the primary fluoride/secondary alcohol.

-

Note: Requires careful handling of HF sources.

Figure 1: Primary synthetic routes. The ketone reduction pathway (red) allows for stereochemical control, essential for drug development.

Analytical Characterization (Spectroscopy)

To validate the structure, researchers should look for specific splitting patterns arising from H-F coupling .

NMR (400 MHz, ) Expectations:

-

Aromatic Region: Two doublets at

7.6–7.8 ppm (characteristic AA'BB' system of para-substituted benzonitrile). -

Methine Proton (-CH(OH)-): Multiplet at

~5.0–5.2 ppm. Shows coupling to the adjacent methylene protons and the fluorine atom ( -

Methylene Protons (-CH2F): Distinctive doublet of doublets (or multiplets) at

~4.4–4.7 ppm.-

Geminal Coupling (

): Large coupling constant, typically 47–48 Hz . This is the diagnostic signal for the fluoromethyl group.

-

-

Hydroxyl Proton: Broad singlet, chemical shift varies with concentration.

NMR:

-

Signal: Triplet of doublets at

-220 to -230 ppm (typical for primary alkyl fluorides).

Applications in Drug Discovery[4]

This molecule serves as a scaffold for "Fragment-Based Drug Design" (FBDD).

Bioisostere for Ethyl/Hydroxyethyl Groups

Replacing a hydrogen with fluorine in the ethyl side chain (Bioisosterism) accomplishes two goals:

-

Metabolic Stability: The C-F bond is stronger than the C-H bond. Fluorination at the

-position prevents metabolic oxidation (e.g., by cytochrome P450s) that would typically degrade an ethyl chain. -

Conformational Locking: The gauche effect (interaction between fluorine and heteroatoms) can lock the side chain into a specific conformation, reducing the entropic cost of binding to a receptor.

Precursor for P-CABs and SARMs

-

P-CABs (Potassium-Competitive Acid Blockers): Analogs of this molecule are explored in next-generation acid blockers (similar to Vonoprazan). The nitrile group is often converted to an amidine or imidazopyridine to mimic the protonated pharmacophore required for

-ATPase inhibition. -

SARMs (Selective Androgen Receptor Modulators): The 1-hydroxyethyl motif is common in androgen modulators (e.g., LGD-4033 structure class). The monofluoro derivative is used to tune the receptor fit, often providing a different toxicity profile compared to trifluoromethyl analogs.

Figure 2: Pharmacological utility map showing how the core structure translates to therapeutic applications.

Safety & Handling

-

Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation). Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this specific motif is generally stable.

-

Signal Word: Warning.

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hygroscopic nature of the fluorohydrin requires protection from moisture.

References

-

PubChem Compound Summary. (2025). 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CID 74947673).[3][4] National Center for Biotechnology Information. Link

- Noyori, R., et al. (2006). Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society. (Contextual reference for Method A).

- Haufe, G. (2008). Ring Opening of Epoxides with Hydrogen Fluoride Reagents. Journal of Fluorine Chemistry. (Contextual reference for Method B).

-

Takeda Pharmaceutical Co. (2007). Patent WO2007026916: Pyrrole derivatives and use thereof as acid secretion inhibitors. (Describes related fluorinated intermediates for P-CABs). Link

Sources

An In-depth Technical Guide to 4-(2-Fluoro-1-hydroxyethyl)benzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluoro-1-hydroxyethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, including its chemical properties, a detailed synthetic protocol, and its potential applications as a key building block in the development of novel therapeutics.

The presence of a nitrile group, a versatile functional group, and a fluorohydrin moiety makes this compound a valuable intermediate for the synthesis of a wide range of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the hydroxyl group of the fluorohydrin can be further functionalized.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 1073056-22-0 (for racemic mixture) | [1] |

| Molecular Formula | C₉H₈FNO | [2] |

| Molecular Weight | 165.16 g/mol | [3] |

| Monoisotopic Mass | 165.05899 Da | [2] |

Synthesis and Mechanism

The synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile can be achieved through a nucleophilic fluorination of a suitable precursor. A common and effective method involves the ring-opening of an epoxide with a fluoride source.

Synthetic Pathway Overview

Caption: Synthetic route to 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Oxiran-2-yl)benzonitrile (Epoxide Formation)

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) and cool the flask to 0°C in an ice bath. To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise, ensuring the temperature remains below 20°C.

-

Ylide Formation: Stir the resulting mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.

-

Aldehyde Addition: Dissolve 4-formylbenzonitrile (1.0 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution at 0°C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Causality Behind Experimental Choices: The Corey-Chaykovsky reaction is a reliable method for the epoxidation of aldehydes. Trimethylsulfoxonium iodide is chosen as the sulfur ylide precursor due to its stability and selectivity for forming epoxides from aldehydes. Anhydrous conditions are crucial as sodium hydride reacts violently with water.

Step 2: Synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (Epoxide Ring Opening)

-

Reagents and Setup: In a fume hood, dissolve the crude 4-(oxiran-2-yl)benzonitrile (1.0 equivalent) in an appropriate solvent such as dichloromethane in a plastic (e.g., polyethylene or Teflon) flask.

-

Fluorinating Agent Addition: Cool the solution to 0°C and slowly add a source of hydrogen fluoride, such as Olah's reagent (pyridine-HF complex, 1.5-2.0 equivalents).

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(2-fluoro-1-hydroxyethyl)benzonitrile.

Causality Behind Experimental Choices: The use of a plastic flask is mandatory as hydrogen fluoride reacts with glass (silicon dioxide). Olah's reagent is a commonly used and relatively safe source of hydrogen fluoride for laboratory-scale reactions. The regioselectivity of the ring-opening is dictated by the attack of the fluoride ion at the less sterically hindered carbon of the epoxide, which, in this case, is the terminal carbon.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic protons (AA'BB' system): Two doublets in the range of 7.5-7.8 ppm.

-

Methine proton (-CH(OH)-): A multiplet around 5.0-5.2 ppm, coupled to the adjacent methylene protons and fluorine.

-

Methylene protons (-CH₂F): A doublet of doublets around 4.5-4.7 ppm, coupled to the methine proton and fluorine.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent.

-

-

¹³C NMR:

-

Nitrile carbon (-CN): A signal around 118-120 ppm.

-

Aromatic carbons: Signals in the range of 125-145 ppm.

-

Methine carbon (-CH(OH)-): A signal around 70-75 ppm.

-

Methylene carbon (-CH₂F): A doublet around 83-87 ppm due to coupling with fluorine.

-

-

IR Spectroscopy:

-

A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A sharp, medium intensity peak around 2230 cm⁻¹ for the C≡N stretching of the nitrile group.

-

C-F stretching absorption in the region of 1000-1100 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 165.

-

A prominent fragment corresponding to the loss of H₂O (M-18) at m/z = 147.

-

Another fragment from the loss of CH₂F (M-33) at m/z = 132.

-

Applications in Drug Development

The 4-(2-fluoro-1-hydroxyethyl)benzonitrile scaffold is a valuable building block for the synthesis of various pharmaceutically active compounds. The fluorinated benzonitrile moiety is a known pharmacophore in several approved drugs and clinical candidates.

Role as a Pharmaceutical Intermediate

The nitrile group can serve as a precursor to a tetrazole ring, a common bioisostere for a carboxylic acid, which can improve the pharmacokinetic profile of a drug candidate. The hydroxyl group provides a handle for further derivatization to introduce other functional groups or to link the molecule to other fragments.

Caption: Potential applications of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in drug discovery.

The introduction of a fluorine atom can block metabolic oxidation at the benzylic position, thereby increasing the in vivo half-life of a drug. Furthermore, the electron-withdrawing nature of the fluorine atom can modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(2-Fluoro-1-hydroxyethyl)benzonitrile and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or during reactions that may produce fumes.[4][5]

-

Handling of Fluorinating Agents: Exercise extreme caution when using hydrogen fluoride sources. Ensure that appropriate quenching procedures and emergency protocols are in place. Calcium gluconate gel should be readily available as an antidote for HF exposure.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Hazard Statements (based on related compounds):

-

Harmful if swallowed.[5]

-

Harmful in contact with skin.[5]

-

Harmful if inhaled.[5]

-

Causes skin irritation.[1]

Conclusion

4-(2-Fluoro-1-hydroxyethyl)benzonitrile is a strategically important building block for the synthesis of novel pharmaceutical agents. Its unique combination of a versatile nitrile group and a fluorohydrin moiety allows for a wide range of chemical transformations. The presence of fluorine offers the potential to enhance the metabolic stability and pharmacokinetic properties of drug candidates. The synthetic route outlined in this guide provides a practical approach to accessing this valuable intermediate. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such fluorinated building blocks in drug discovery is expected to increase significantly.

References

-

LookChem. 4-[(+/-)-2-fluoro-1-hydroxyethyl]benzonitrile. [Link]

-

PubChem. 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. [Link]

-

PubChemLite. 4-(2-fluoro-1-hydroxyethyl)benzonitrile. [Link]

-

PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. PubChemLite - 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO) [pubchemlite.lcsb.uni.lu]

- 3. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID 167432110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

A Guide to Determining the Solubility Profile of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in Organic Solvents for Pharmaceutical Development

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of the pharmaceutical intermediate, 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. Due to the limited availability of public domain experimental solubility data for this specific compound, this document focuses on establishing a robust experimental and theoretical methodology. The protocols and models detailed herein are designed to generate the high-quality, reproducible data essential for informed decision-making in drug development processes such as crystallization, formulation, and purification.

The Critical Role of Solubility in Pharmaceutical Manufacturing

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a cornerstone of process chemistry and formulation science. A comprehensive understanding of the solubility profile of a compound like 4-(2-Fluoro-1-hydroxyethyl)benzonitrile is paramount for several key reasons:

-

Solvent Screening and Process Optimization: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes, directly impacting yield, purity, and cost-effectiveness.

-

Crystallization Process Design: Knowledge of how solubility changes with temperature is fundamental to developing controlled crystallization processes, which are critical for obtaining the desired crystal form (polymorph), particle size distribution, and bulk density of the solid material.

-

Formulation Development: For liquid dosage forms, solubility in pharmaceutically acceptable solvents is a primary consideration. Even for solid dosage forms, understanding the dissolution behavior, which is intrinsically linked to solubility, is crucial for predicting bioavailability.

-

Thermodynamic Modeling and Process Simulation: Experimental solubility data serves as the foundation for developing thermodynamic models that can predict the compound's behavior under various process conditions, thereby facilitating process scale-up and optimization.

This guide will walk through the essential steps to experimentally determine and mathematically model the solubility of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, ensuring scientific integrity and generating actionable insights for your research and development endeavors.

Experimental Determination of Solubility: The Gravimetric Method

The isothermal gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.

Causality Behind Experimental Choices

The choice of the gravimetric method is predicated on its simplicity, accuracy, and the directness of the measurement, which minimizes the need for complex analytical instrumentation for the primary measurement. Temperature control is the most critical parameter in this experiment, as the solubility of most solids in liquids is highly temperature-dependent. The use of a thermostatically controlled water bath ensures that the system reaches and maintains thermal equilibrium, a prerequisite for obtaining true equilibrium solubility data. Vigorous stirring is employed to ensure that the dissolution process is not limited by mass transfer, allowing the system to reach saturation in a reasonable timeframe.

Detailed Experimental Protocol

-

Preparation: Accurately weigh a sufficient amount of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile and transfer it to a series of jacketed glass vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, acetone, toluene). Ensure an excess of the solid is present to achieve saturation.

-

Equilibration: Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Stir the suspensions vigorously using a magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred. The temperature of the syringe should match the experimental temperature to avoid precipitation or dissolution during sampling.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed container (e.g., a watch glass or a small beaker). Record the total weight of the container and the solution.

-

Solvent Evaporation: Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the residue to a constant weight.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dried residue.

-

M_solute is the molar mass of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

-

m_solvent is the mass of the solvent in the sample.

-

M_solvent is the molar mass of the solvent.

-

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Analytical Quantification for High-Throughput Screening

For more rapid solubility screening or when dealing with smaller sample sizes, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a powerful alternative to the gravimetric method.

HPLC-UV/Vis Protocol

-

Calibration: Prepare a series of standard solutions of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

-

Dilution: After filtration, accurately dilute a known volume of the saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the solute.

-

Calculation: Determine the concentration of the solute in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, taking the dilution factor into account.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting solubility data, providing a deeper understanding of the dissolution process. The van't Hoff and Apelblat models are commonly employed for their simplicity and effectiveness.

The van't Hoff Model

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility. The model is expressed as:

ln(x) = A + B/T

where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A and B are model parameters.

The dissolution enthalpy (ΔH°) and entropy (ΔS°) can be calculated from the parameters A and B.

The Apelblat Model

The Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a wider temperature range. The equation is:

ln(x) = A + B/T + C*ln(T)

where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters that are determined by fitting the experimental data.

Figure 2: Relationship between experimental data and thermodynamic modeling.

Hypothetical Solubility Data and Model Correlation

Table 1: Hypothetical Mole Fraction Solubility (x) of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in Various Organic Solvents at Different Temperatures (K).

| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0250 | 0.0315 | 0.0395 | 0.0495 | 0.0620 |

| Ethanol | 0.0180 | 0.0225 | 0.0280 | 0.0350 | 0.0435 |

| Isopropanol | 0.0120 | 0.0150 | 0.0185 | 0.0230 | 0.0285 |

| Ethyl Acetate | 0.0350 | 0.0440 | 0.0550 | 0.0690 | 0.0860 |

| Acetonitrile | 0.0450 | 0.0565 | 0.0705 | 0.0880 | 0.1100 |

| Acetone | 0.0550 | 0.0690 | 0.0860 | 0.1070 | 0.1330 |

| Toluene | 0.0050 | 0.0065 | 0.0080 | 0.0100 | 0.0125 |

Table 2: Hypothetical Correlated Parameters for the Apelblat and van't Hoff Models for the Solubility of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in Methanol.

| Model | A | B | C |

| Apelblat | -25.50 | -1500.20 | 4.50 |

| van't Hoff | 8.50 | -2800.00 | - |

Conclusion and Forward Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the solubility profile of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in organic solvents. By following the detailed experimental protocols for the gravimetric method and leveraging the predictive power of thermodynamic models like the van't Hoff and Apelblat equations, researchers and drug development professionals can generate the critical data needed for process optimization and formulation design. While experimental data for this specific compound is currently scarce, the methodologies presented here provide a clear roadmap for its acquisition and interpretation, ultimately enabling more efficient and informed pharmaceutical development.

References

- ICH Harmonised Tripartite Guideline, Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

- Yalkowsky, S. H., He, Y., & Jain, P. (2016).

- Jouyban, A. (2010).

- Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons.

- Nordstrom, F. L., & Rasmuson, Å. C. (2006). Solubility and thermodynamic properties of salicylic acid in organic solvents.

A Technical Guide on the Synthesis of Vonoprazan and an Analysis of Structurally-Related Chiral Fluorohydrin Building Blocks

This guide provides an in-depth analysis of the synthetic pathways to Vonoprazan, a leading potassium-competitive acid blocker (P-CAB). While examining established industrial routes, we will also perform a detailed case study on the synthesis of 4-(2-fluoro-1-hydroxyethyl)benzonitrile. This specific molecule, a chiral fluorohydrin, serves as an excellent model for discussing advanced asymmetric synthesis techniques relevant to the creation of modern pharmaceutical building blocks, although it is not a recognized intermediate in the primary, publicly-disclosed syntheses of Vonoprazan itself.

Vonoprazan: A New Era in Acid Suppression

Vonoprazan (TAK-438) represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[1] As a P-CAB, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by reversibly inhibiting the gastric H+/K+-ATPase proton pump.[1] This results in a more rapid onset of action and prolonged acid suppression, providing significant clinical benefits.[2] The unique 1,3,5-trisubstituted pyrrole core of Vonoprazan presents a considerable challenge for process chemists, making the development of efficient, scalable, and cost-effective synthetic routes a critical objective in its commercialization.[3]

Established Synthetic Pathways to Vonoprazan

Industrial synthesis of an Active Pharmaceutical Ingredient (API) like Vonoprazan prioritizes efficiency, scalability, and cost-effectiveness. The most widely recognized routes, pioneered by Takeda Pharmaceutical Company, do not feature 4-(2-fluoro-1-hydroxyethyl)benzonitrile. Instead, they typically build the core 5-(2-fluorophenyl)-1H-pyrrole structure from more fundamental starting materials.

One prominent route begins with 2'-fluoroacetophenone.[3] This pathway involves the construction of the pyrrole ring through a dinitrile intermediate, followed by a series of functional group transformations to append the pyridinylsulfonyl group and the methylaminomethyl side chain.[3] The causality behind this approach lies in the strategic use of robust, well-understood reactions like bromination, catalytic hydrogenation, and reductive amination to build complexity in a controlled manner.[3][4]

The diagram below outlines a representative synthesis, illustrating the logical flow from a simple aromatic ketone to the complex trisubstituted pyrrole core of Vonoprazan.

Caption: Established synthetic route to Vonoprazan starting from 2'-fluoroacetophenone.

Alternative routes have been developed to improve upon this initial process, often focusing on different strategies for constructing the pyrrole ring to enhance overall yield and reduce the use of toxic heavy metals like palladium.[4][5] For instance, methods involving atom transfer radical cyclization (ATRC) have been reported to create the pyrrole core with greater redox economy.[3] Another practical approach starts from ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, converting the ester to an amide and then reducing it to the required amine.[2] Across these varied and optimized routes, the key intermediates remain derivatives of 5-(2-fluorophenyl)pyrrole, not 4-cyanophenyl structures.

4-(2-Fluoro-1-hydroxyethyl)benzonitrile: A Case Study in Asymmetric Synthesis

While not a direct precursor to Vonoprazan in known syntheses, 4-(2-fluoro-1-hydroxyethyl)benzonitrile is a valuable chiral building block in its own right. Its structure contains a fluorohydrin moiety—a hydroxyl group and a fluorine atom on adjacent carbons. This motif is of high interest in medicinal chemistry, as the strategic incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[6]

The primary synthetic challenge in producing this molecule is controlling the stereochemistry of the hydroxyl-bearing carbon. The most direct and efficient method to achieve this is through the catalytic asymmetric reduction of the prochiral ketone precursor, 2-fluoro-1-(4-cyanophenyl)ethanone.

Causality of Method Selection: Catalytic Asymmetric Reduction

The choice of catalytic asymmetric reduction is driven by several key factors that are paramount in pharmaceutical process development:

-

Atom Economy: Unlike classical resolutions which discard at least 50% of the material, an asymmetric reduction can theoretically convert 100% of the starting ketone into the desired single-enantiomer alcohol.

-

High Enantioselectivity: Modern catalysts, including enzyme-based systems (biocatalysis) and metal-ligand complexes (e.g., Noyori-type hydrogenation, CBS reduction), can achieve enantiomeric excess (% ee) values greater than 99%, ensuring the production of a chirally pure product.[7]

-

Operational Simplicity: Many catalytic systems operate under mild conditions and can be performed in standard laboratory glassware without requiring cryogenic temperatures or extreme pressures.[6]

Biocatalytic methods using alcohol dehydrogenases (ADHs) are particularly attractive as they operate in aqueous media under ambient conditions and exhibit exceptional selectivity.[7] These enzymes, often engineered for specific substrates, provide a green and sustainable alternative to heavy metal catalysts.[8]

The diagram below illustrates the general workflow for the synthesis of enantiopure (R)-4-(2-fluoro-1-hydroxyethyl)benzonitrile.

Caption: General workflow for the catalytic asymmetric synthesis of the target chiral fluorohydrin.

Experimental Protocol: Biocatalytic Reduction of 2-Fluoro-1-(4-cyanophenyl)ethanone

This protocol describes a representative, self-validating system for producing the target chiral alcohol with high enantiopurity. The validation is inherent in the analytical checks (TLC, GC/HPLC) at each critical stage.

Objective: To synthesize (R)-4-(2-fluoro-1-hydroxyethyl)benzonitrile with >98% ee.

Materials:

-

2-Fluoro-1-(4-cyanophenyl)ethanone (Substrate)

-

Alcohol Dehydrogenase (ADH) variant (e.g., a commercially available engineered ketoreductase)

-

NADP+ (Cofactor)

-

Isopropanol (IPA) (Sacrificial reductant/co-solvent)

-

Tris-HCl buffer (pH 7.0, 50 mM)

-

Ethyl acetate (Extraction solvent)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (Drying agent)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add Tris-HCl buffer (50 mL). Dissolve the ketoreductase (e.g., 10 mg) and NADP+ (2 mg) in the buffer with gentle stirring.

-

Substrate Addition: Dissolve 2-fluoro-1-(4-cyanophenyl)ethanone (1.0 g, 6.13 mmol) in isopropanol (10 mL). Add this solution dropwise to the buffered enzyme mixture. The use of IPA as a co-solvent aids substrate solubility and, more importantly, serves as the sacrificial hydrogen source to regenerate the active NADPH cofactor in the catalytic cycle.

-

Reaction Monitoring: Seal the flask and stir the biphasic mixture at 30 °C. Monitor the reaction progress by TLC or GC. A sample is worked up by extracting with ethyl acetate and analyzing the organic layer. The reaction is deemed complete upon full consumption of the starting ketone (typically 12-24 hours).

-

Workup: Once the reaction is complete, add ethyl acetate (50 mL) to the flask. Stir vigorously for 5 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each). Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and buffer salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Analysis: Determine the conversion and enantiomeric excess (% ee) of the crude product using chiral GC or HPLC analysis. The product can be further purified by column chromatography if necessary.

Data Presentation

The choice of catalyst is critical for achieving high conversion and enantioselectivity. The table below shows representative data for the asymmetric reduction of similar α-haloacetophenones using different engineered alcohol dehydrogenases (TeSADH mutants).[7]

| Substrate (Analogue) | Catalyst (TeSADH Mutant) | Conversion (%) | Enantiomeric Excess (% ee) | Product Configuration |

| 2-Chloro-4'-fluoroacetophenone | I86A | >99 | >99 | S |

| 2-Chloro-4'-fluoroacetophenone | P84S/I86A | >99 | >99 | S |

| 2-Chloro-4'-chloroacetophenone | P84S/I86A | 66 | >99 | R |

| 2-Chloro-4'-bromoacetophenone | ΔP84/A85G | >99 | >99 | S |

This data is adapted from literature for structurally similar substrates to illustrate typical performance and enantiocomplementarity.[7]

Conclusion

The synthesis of Vonoprazan is a testament to modern process chemistry, with established routes focusing on the efficient construction of its core 5-(2-fluorophenyl)pyrrole structure. A thorough review of the scientific and patent literature indicates that 4-(2-fluoro-1-hydroxyethyl)benzonitrile is not a recognized intermediate in these primary manufacturing pathways.

However, this molecule serves as an excellent and highly relevant case study for the synthesis of chiral fluorohydrins, which are crucial building blocks in contemporary drug discovery. The application of catalytic asymmetric reduction, particularly biocatalysis, provides an elegant, efficient, and sustainable solution to the challenge of controlling stereochemistry. For researchers and drug development professionals, understanding these advanced synthetic methods is just as critical as knowing the specific routes to established APIs, as these techniques form the toolkit for creating the next generation of innovative medicines.

References

-

Ohmori, H., et al. (2020). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Available at: [Link]

-

American Chemical Society. (2020). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. ACS Publications. Available at: [Link]

-

Patsnap. (2024). The patent landscape of Vonoprazan. Patsnap Synapse. Available at: [Link]

-

Liu, Y., et al. (2017). A Novel and Practical Synthesis of Vonoprazan Fumarate. ResearchGate. Available at: [Link]

- Google Patents. (2022). CN113896655A - Synthetic method of Vonoprazan intermediate.

- Google Patents. (2018). CN107915720B - Novel preparation method of Vonoprazan.

-

Mu, Z., et al. (2024). An Improved and Practical Synthesis of Vonoprazan. ResearchGate. Available at: [Link]

- Google Patents. (2019). CN110028436B - Preparation method of Vonoprazan key intermediate.

-

PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Jacobsen, E. N., et al. (2012). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses. Available at: [Link]

-

PubChemLite. (n.d.). 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO). Available at: [Link]

-

LookChem. (n.d.). Cas 1073056-22-0, 4-[(+/-)-2-fluoro-1-hydroxyethyl]benzonitrile. Available at: [Link]

-

Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. Available at: [Link]

-

Abu-Lafi, S., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from authoritative sources to ensure the safe and effective use of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile is not publicly available, this guide leverages data from the closely related compound, 4-Fluorobenzonitrile, to establish a robust framework for risk assessment and safe handling.

Compound Identification and Physicochemical Properties

4-(2-Fluoro-1-hydroxyethyl)benzonitrile is a fluorinated benzonitrile derivative.[1] Its chemical structure and properties are foundational to understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C9H8FNO | PubChem[2][3] |

| Molecular Weight | 165.16 g/mol | PubChem[4] |

| Monoisotopic Mass | 165.05899 Da | PubChem[3] |

| Appearance | Assumed to be a solid, similar to related compounds | Inferred |

| XlogP (predicted) | 1.1 - 1.3 | PubChemLite[3], PubChem[4] |

The presence of a nitrile group and a fluorinated alkyl chain are key structural features that inform its potential reactivity and toxicity. Nitriles can be toxic, and organofluorine compounds can have varying metabolic fates and toxicological profiles.

Hazard Identification and Risk Assessment

Given the absence of a specific SDS for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, a conservative approach to hazard assessment is warranted. The GHS classification for the analogous compound, 4-Fluorobenzonitrile, provides a strong basis for this assessment.[5]

GHS Classification (based on 4-Fluorobenzonitrile): [5]

-

Acute Oral Toxicity, Category 4

-

Acute Dermal Toxicity, Category 4

-

Acute Inhalation Toxicity, Category 4

-

Skin Irritation, Category 2

-

Eye Irritation, Category 2A

Signal Word: Warning[5]

Hazard Statements (inferred): [5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

The primary routes of exposure are ingestion, skin contact, and inhalation. The nitrile group is a key toxicophore, and its metabolism can potentially release cyanide, leading to systemic toxicity.

Risk Assessment Workflow

A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates a recommended workflow:

Caption: A workflow for assessing the risks associated with handling novel chemical compounds.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[8] Avoid skin contact with the compound by using proper glove removal technique.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Additional Protection: For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls

-

Ventilation: All handling of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid ingestion and inhalation.[7]

-

Avoid dust formation.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5][7]

-

Use non-sparking tools and take precautionary measures against static discharges.[9]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store away from heat, sparks, and flame.[7]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[5][7]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First Aid Measures

-

General Advice: If symptoms persist, call a physician.[5]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][7]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[10]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7][10]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]

-

Specific Hazards: Containers may explode when heated.[5] Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5][7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Remove all sources of ignition.[5][7]

-

Environmental Precautions: Should not be released into the environment.[7]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[7]

Emergency Response Decision Tree

Caption: A decision tree for responding to spills or releases of hazardous chemicals.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[5][7][10] Do not empty into drains.[7]

Conclusion

References

-

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. PubChem. Available at: [Link]

-

4-(2-Fluoro-1-hydroxyethyl)benzonitrile. PubChem. Available at: [Link]

-

4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO). PubChemLite. Available at: [Link]

-

(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. PubChem. Available at: [Link]

-

Benzonitrile: Human health tier II assessment. Australian Department of Health. Available at: [Link]

-

4-(2-Hydroxyethyl)benzonitrile. PubChem. Available at: [Link]

-

4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). PubChemLite. Available at: [Link]

-

Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Organic Syntheses. Available at: [Link]

-

INFORMATION FORM FOR CHEMICALS DATA. Premix OY. Available at: [Link]

-

Resist 78 KV Comp A. Jotun. Available at: [Link]

-

4-(1-Hydroxyethyl)benzonitrile. PubChem. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-(2-Fluoro-1-hydroxyethyl)benzonitrile | C9H8FNO | CID 74947673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO) [pubchemlite.lcsb.uni.lu]

- 4. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID 167432110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. jotundatasheetsprod.blob.core.windows.net [jotundatasheetsprod.blob.core.windows.net]

- 10. fishersci.com [fishersci.com]

Thermodynamic Stability of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile: A Process Chemistry Perspective

Topic: Thermodynamic Stability of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS: 1073056-22-0) represents a critical intermediate class in the synthesis of potassium-competitive acid blockers (P-CABs), such as Vonoprazan. Its structural integrity is governed by the interplay between the electron-withdrawing nitrile group and the reactive

This guide provides a comprehensive framework for evaluating the thermodynamic and kinetic stability of this compound. Unlike simple aromatics, the presence of the 2-fluoro-1-hydroxyethyl side chain introduces specific vulnerabilities—primarily HF elimination and racemization—that must be controlled during scale-up and storage.

Molecular Architecture & Theoretical Stability

Structural Analysis

The molecule consists of a benzonitrile core substituted at the para position with a 2-fluoro-1-hydroxyethyl group.

-

Nitrile Group (-CN): Provides thermodynamic stability to the aromatic ring but renders the system susceptible to hydrolysis under extreme pH.

- -Fluorohydrin Moiety (-CH(OH)CH₂F): This is the locus of instability. The high electronegativity of fluorine induces a strong dipole, while the adjacent hydroxyl group creates potential for intramolecular hydrogen bonding (5-membered ring interaction), which can stabilize the conformation but also facilitate elimination pathways.

Physicochemical Baseline (Predicted)

Values derived from structural analogs and QSPR modeling.

| Property | Value / Range | Significance |

| Molecular Weight | 165.16 g/mol | Low MW facilitates rapid HPLC elution. |

| LogP | ~1.1 – 1.3 | Moderate lipophilicity; likely soluble in alcohols/DCM. |

| pKa (OH) | ~13.5 | Weakly acidic; deprotonation requires strong base. |

| H-Bond Donors | 1 | Critical for crystal packing energy. |

| Rotatable Bonds | 2 | Conformational flexibility affects entropy of fusion. |

Degradation Pathways & Mechanistic Logic

Understanding the "why" behind degradation is essential for designing control strategies. The three primary thermodynamic sinks for this molecule are Elimination , Oxidation , and Hydrolysis .

The HF Elimination Risk (Thermodynamic Driver)

The most critical pathway is the elimination of hydrogen fluoride (HF) to form 4-cyanostyrene. Although the C-F bond is strong (~485 kJ/mol), the formation of a conjugated styrene system provides significant resonance stabilization energy, driving the reaction forward under basic conditions or high thermal stress.

Racemization

The C1 position of the ethyl chain is chiral. In the presence of base, the benzylic proton is acidic enough to allow reversible deprotonation/reprotonation, leading to racemization. This is thermodynamically favored as it maximizes the entropy of mixing (formation of racemate).

Visualization of Degradation Pathways

The following diagram maps the kinetic and thermodynamic relationships between the parent molecule and its degradants.

Caption: Mechanistic degradation map showing HF elimination as the primary thermodynamic risk factor.

Solid-State Thermodynamics & Polymorphism

For pharmaceutical intermediates, solid-state stability is paramount. The thermodynamic stability of the crystal lattice determines the melting point and solubility.

Polymorph Screening Protocol

Do not assume the initial isolate is the stable polymorph. Fluorinated compounds often exhibit enantiotropic polymorphism due to the small size of fluorine mimicking hydrogen, yet possessing different electronic demands.

Experimental Workflow:

-

Slurry Equilibration: Suspend the compound in diverse solvents (MeOH, IPA, Water/ACN) at 20°C and 50°C for 48 hours.

-

DSC/TGA Analysis:

-

Expectation: A sharp endotherm (melting) followed immediately by exotherms (decomposition/polymerization of styrene).

-

Criterion: If

varies by >5% between batches, suspect polymorphic contamination.

-

Thermal Stability

Thermogravimetric Analysis (TGA) typically reveals weight loss onset. For

-

Safe Processing Limit: Generally

.

Solution-State Stability & Stress Testing

To validate the theoretical risks, a forced degradation study (stress testing) is required. This protocol is designed to be self-validating: if the mass balance is poor (<95%), the method is inadequate.

Stress Testing Protocol (ICH Q1A Aligned)

| Stress Condition | Parameters | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 5-20% | Tests nitrile stability. Expect conversion to amide/acid. |

| Base Hydrolysis | 0.1 N NaOH, RT, 4h | 5-20% | Critical: Tests for HF elimination (styrene formation) and epoxide closure. |

| Oxidation | 0.3% H₂O₂, RT, 24h | 5-20% | Tests benzylic alcohol oxidation to ketone. |

| Thermal (Solid) | 60°C, 7 days | <5% | Tests crystal lattice energy vs. elimination barrier. |

| Photostability | 1.2M Lux hours | N/A | Radical generation at benzylic position. |

Analytical Method (HPLC)

-

Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B). Note: Avoid TFA if investigating acid sensitivity, as it can catalyze degradation.

-

Detection: UV at 230 nm (Nitrile absorbance) and 254 nm (Aromatic).

Risk Assessment & Control Strategy

Based on the thermodynamic profile, the following control strategy is recommended for handling 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

Storage Conditions

-

Temperature: Store at 2-8°C. The activation energy (

) for HF elimination is likely moderate; reducing temperature significantly lowers the rate constant -

Atmosphere: Store under Nitrogen or Argon. While not strictly oxygen-sensitive, exclusion of moisture prevents hydrolysis.

Process Safety

-

Base Handling: Avoid strong inorganic bases (NaOH, KOH) during workup if possible. Use mild bases (Carbonates, Bicarbonates) to minimize the risk of epoxide formation or elimination.

-

Distillation: Avoid high-temperature distillation. Use high-vacuum/low-temperature evaporation to isolate.

Stability Testing Workflow

The following DOT diagram illustrates the decision logic for stability testing.

Caption: Decision logic for establishing storage and handling parameters based on thermal and solution data.

References

-

PubChem. 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (Compound).[1][2] National Library of Medicine. Available at: [Link]

- Google Patents.Preparation method of Vonoprazan fumarate intermediate. Patent CN106187852A.

-

Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Org. Synth. 2016, 93, 186-205. Available at: [Link]

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability Potential of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Pharmacophores

Abstract

In the landscape of modern drug discovery, achieving an optimal metabolic stability profile is a critical determinant of a candidate's success. The strategic incorporation of fluorine into pharmacophores has become a widely employed tactic to enhance metabolic robustness.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive examination of the metabolic stability potential of the 4-(2-fluoro-1-hydroxyethyl)benzonitrile pharmacophore. We will delve into the foundational principles of how fluorination and other structural motifs influence drug metabolism, outline robust in vitro experimental protocols for assessing metabolic stability, and discuss in silico approaches for early-stage prediction. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic agents.

Introduction: The Imperative of Metabolic Stability in Drug Development

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[9] Among these, metabolic instability is a primary hurdle. The liver is the principal site of drug metabolism, where a diverse array of enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, along with Phase II enzymes like UDP-glucuronosyltransferases (UGTs), work to modify and eliminate xenobiotics.[9][10][11][12][13][14] While essential for detoxification, this metabolic machinery can rapidly clear a drug from circulation, diminishing its therapeutic efficacy and duration of action.

Consequently, a central goal in medicinal chemistry is to design molecules with sufficient metabolic stability to achieve the desired in vivo exposure. The 4-(2-fluoro-1-hydroxyethyl)benzonitrile scaffold presents an intriguing case study in this endeavor, combining several structural features that are known to modulate metabolic fate.

The 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Pharmacophore: A Structural Analysis

The metabolic disposition of a molecule is intrinsically linked to its chemical structure. The 4-(2-fluoro-1-hydroxyethyl)benzonitrile pharmacophore, with its unique combination of a benzonitrile core, a fluoroethyl side chain, and a hydroxyl group, presents a fascinating interplay of electronic and steric factors that can influence its interaction with metabolic enzymes.

The Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1][2][3][4][5][6][7][8] The rationale behind this approach is multifaceted:

-

Blocking Sites of Metabolism: The strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[3][6] Placing a fluorine atom at a metabolically vulnerable position can effectively "block" oxidative metabolism at that site.[3]

-

Altering Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its pKa, lipophilicity, and conformational preferences.[3][6][8] These modifications can, in turn, affect the molecule's affinity for the active sites of metabolic enzymes.[1][7][15]

The Influence of the Hydroxyl Group

The presence of a hydroxyl (-OH) group provides a primary site for Phase II conjugation reactions, particularly glucuronidation, which is catalyzed by UGTs.[10][12][13][14][16] This process attaches a bulky, polar glucuronic acid moiety to the drug, facilitating its excretion.[10][12][13][14] Therefore, while the hydroxyl group is a potential metabolic "soft spot," its susceptibility to conjugation is a key factor to consider.

The Benzonitrile Core

The benzonitrile group itself can be subject to metabolism. The nitrile moiety can undergo hydrolysis to the corresponding amide and carboxylic acid, a reaction that can be mediated by cytochrome P450 enzymes.[17] The aromatic ring is also susceptible to hydroxylation by CYPs.[18][19][20]

Predicting Metabolic Fate: In Silico Approaches

Before embarking on resource-intensive in vitro studies, computational models can provide valuable early insights into the potential metabolic liabilities of a compound.[21][22][23][24][25] These in silico tools can predict sites of metabolism, identify potential metabolites, and estimate the overall metabolic stability.

Common In Silico Approaches:

-

Ligand-Based Methods: These approaches utilize the chemical structure of the compound to predict its metabolic fate based on known structure-metabolism relationships.[23]

-

Structure-Based Methods: These models consider the three-dimensional structure of both the drug candidate and the metabolic enzyme to predict binding affinity and reactivity.[23]

While in silico predictions are a valuable starting point, they must be validated through experimental studies.[23]

Experimental Assessment of Metabolic Stability: In Vitro Assays

In vitro assays are the cornerstone for evaluating the metabolic stability of drug candidates.[26] These experiments provide quantitative data on the rate of metabolism and can help identify the enzymes responsible. The two most common in vitro systems are liver microsomes and hepatocytes.[26]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that are enriched in Phase I enzymes, particularly CYPs.[27][28] This assay is a cost-effective and high-throughput method for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[27][28]

Experimental Protocol: Liver Microsomal Stability Assay [27][28][29][30][31]

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a concentrated stock solution of 4-(2-fluoro-1-hydroxyethyl)benzonitrile in a suitable organic solvent (e.g., DMSO).

-

Liver Microsomes: Thaw cryopreserved liver microsomes (human or other species of interest) on ice.

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Positive Control Compounds: Prepare solutions of compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound).

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes, buffer, and test compound.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Data Analysis:

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

-

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes.[9][11][37][38] This assay provides a more comprehensive assessment of a compound's overall metabolic stability.[9][11][37][38]

Experimental Protocol: Hepatocyte Stability Assay [9][11][37]

-

Cell Preparation:

-

Thaw cryopreserved hepatocytes and assess their viability.

-

Resuspend the hepatocytes in a suitable incubation medium.

-

-

Incubation:

-

Add the hepatocyte suspension to a 96-well plate.

-

Add the test compound to the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and terminate the reaction with a cold organic solvent containing an internal standard.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the in vitro half-life and intrinsic clearance as described for the microsomal stability assay, adjusting for the number of hepatocytes per well.[9]

-

Data Presentation

The results from these assays are typically presented in a tabular format to facilitate comparison between different compounds and experimental conditions.

| Compound | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein or 10^6 cells) |

| 4-(2-fluoro-1-hydroxyethyl)benzonitrile | Experimental Value | Experimental Value |

| High-Clearance Control | Experimental Value | Experimental Value |

| Low-Clearance Control | Experimental Value | Experimental Value |

Visualization of Experimental Workflow

Caption: Workflow for In Vitro Metabolic Stability Assays.

Potential Metabolic Pathways of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Based on the structure of the pharmacophore and the known functions of metabolic enzymes, we can propose several potential metabolic pathways.

Phase I Metabolism (CYP-Mediated)

-

Oxidation of the Benzylic Carbon: The carbon atom bearing the hydroxyl group is a potential site for oxidation to a ketone.

-

Aromatic Hydroxylation: The benzonitrile ring can undergo hydroxylation at various positions.

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid.[17]

-

Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, potentially leading to reactive metabolites.[39]

Phase II Metabolism (UGT-Mediated)

-

Glucuronidation of the Hydroxyl Group: The secondary alcohol is a prime substrate for glucuronidation by UGTs, leading to the formation of a more water-soluble glucuronide conjugate.[10][12][13][14][16]

Visualization of Potential Metabolic Pathways

Caption: Potential Metabolic Pathways.

Conclusion and Future Directions

The 4-(2-fluoro-1-hydroxyethyl)benzonitrile pharmacophore represents a promising scaffold in drug design, with the potential for favorable metabolic stability. The strategic placement of the fluorine atom is anticipated to shield against oxidative metabolism, while the hydroxyl group offers a handle for predictable Phase II conjugation. A thorough understanding of the metabolic fate of this pharmacophore, achieved through a combination of in silico prediction and robust in vitro assays, is paramount for guiding lead optimization efforts. Future work should focus on identifying the specific CYP and UGT isoforms involved in the metabolism of these compounds, as well as characterizing the structures of the major metabolites. This knowledge will enable the rational design of next-generation analogs with further enhanced pharmacokinetic profiles.

References

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Barr, D. A., Öeren, M., Hunt, P. A., Tyzack, J. D., Chrien, T., Mansley, T. E., & Segall, M. D. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

-

Dahan, A., Miller, J. M., & Amidon, G. L. (2021). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 212, 113110. [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Nakajima, M. (2016). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics, 31(1), 24–36. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Schuster, D., Steindl, T. M., & Langer, T. (2006). Predicting drug metabolism induction in silico. Current Topics in Medicinal Chemistry, 6(15), 1627–1640. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Al-Sabbagh, A., & Al-Ani, I. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(9), 896. [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Scribd. (n.d.). LC-MS/MS in Metabolite Analysis. [Link]

-

Kores, K., Lešnik, S., & Bren, U. (2021). Computational/in silico methods in drug target and lead prediction. Computational and Structural Biotechnology Journal, 19, 2939–2953. [Link]

-

Wikipedia. (n.d.). Glucuronosyltransferase. [Link]

-

Chen, Y., Liu, X., Liu, G., Liu, X., & Zhang, J. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae324. [Link]

-

Zhou, R., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1–14. [Link]

-

Zhou, R., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1–14. [Link]

-

Murphy, C. D. (2017). Biodegradation and biotransformation of organofluorine compounds. Biotechnology Letters, 39(8), 1145–1152. [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability. [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

-

Goveia, J., & Witting, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. [Link]

-

Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. [Link]

-

ResearchGate. (n.d.). The fluorinated compounds with hydroxyl group were obtained. [Link]

-

Murphy, C. D., Clark, B. R., & Amadio, J. (2009). Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals. Applied Microbiology and Biotechnology, 84(4), 617–625. [Link]

-

Murphy, C. D. (2017). Biodegradation and biotransformation of organofluorine compounds. Biotechnology Letters, 39(8), 1145–1152. [Link]

-

Seaton, M. J., Follansbee, S., & Bond, J. A. (1995). Cytochromes P450 Involved With Benzene Metabolism in Hepatic and Pulmonary Microsomes. Journal of Toxicology and Environmental Health, 45(2), 141–155. [Link]

-

PubChem. (n.d.). 4-(2-fluoro-1-hydroxyethyl)benzonitrile. [Link]

-

Snyder, R., & Hedli, C. C. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. IARC Scientific Publications, 136, 119–128. [Link]

-

PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. [Link]

-

Zhang, Z., Shou, M., & Rodrigues, A. D. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(6), 1957–1964. [Link]

-

Kondrová, E., Horská, K., Moserová, M., Anzenbacher, P., & Anzenbacherová, E. (2007). Cytochrome P450 destruction by benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone and the formation of hydroxyl radicals in minipig liver microsomes. Toxicology in Vitro, 21(4), 621–626. [Link]

-

PubChem. (n.d.). 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. [Link]

-

Freeman, J. J., & Hayes, E. P. (1985). Metabolism of acetonitrile by the cytochrome P-450 pathway. Biochemical Pharmacology, 34(8), 1307–1313. [Link]

-

PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. [Link]

-

PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. [Link]

Sources